Cas no 2415644-95-8 (N-(2,5-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine)

N-(2,5-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine 化学的及び物理的性質
名前と識別子
-
- 2415644-95-8
- F6796-0400
- AKOS040876559
- N-(2,5-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine
-
- インチ: 1S/C16H19N5O/c1-11-4-5-12(2)13(8-11)20-15-14-16(18-9-17-15)21(10-19-14)6-7-22-3/h4-5,8-10H,6-7H2,1-3H3,(H,17,18,20)
- InChIKey: NIXVJPCSODLZHN-UHFFFAOYSA-N
- SMILES: O(C)CCN1C=NC2=C(N=CN=C12)NC1C=C(C)C=CC=1C
計算された属性
- 精确分子量: 297.15896025g/mol
- 同位素质量: 297.15896025g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 22
- 回転可能化学結合数: 5
- 複雑さ: 355
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 64.9Ų
N-(2,5-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6796-0400-4mg |
N-(2,5-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine |
2415644-95-8 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6796-0400-25mg |
N-(2,5-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine |
2415644-95-8 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6796-0400-15mg |
N-(2,5-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine |
2415644-95-8 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6796-0400-2μmol |
N-(2,5-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine |
2415644-95-8 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6796-0400-100mg |
N-(2,5-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine |
2415644-95-8 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6796-0400-5mg |
N-(2,5-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine |
2415644-95-8 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6796-0400-50mg |
N-(2,5-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine |
2415644-95-8 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6796-0400-40mg |
N-(2,5-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine |
2415644-95-8 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6796-0400-10μmol |
N-(2,5-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine |
2415644-95-8 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6796-0400-10mg |
N-(2,5-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine |
2415644-95-8 | 10mg |
$118.5 | 2023-09-07 |
N-(2,5-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine 関連文献
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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4. Book reviews
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
7. Book reviews
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
N-(2,5-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amineに関する追加情報
Introduction to N-(2,5-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine (CAS No. 2415644-95-8)
N-(2,5-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine, identified by its CAS number 2415644-95-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the purine derivative family, a class of molecules known for their diverse biological activities and therapeutic potential. The unique structural features of this compound, particularly its 2,5-dimethylphenyl substituent and the 2-methoxyethyl side chain, contribute to its distinct chemical properties and biological interactions.
The purine core of N-(2,5-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a critical component that mimics natural purine bases found in nucleic acids. This structural similarity allows the compound to interact with various biological targets, including enzymes and receptors involved in cellular processes. The presence of the 2,5-dimethylphenyl group enhances the compound's hydrophobicity and stability, while the 2-methoxyethyl moiety introduces a hydrophilic region, making it more soluble in aqueous environments. These features collectively contribute to the compound's potential as a pharmacological agent.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from purine derivatives. These compounds have shown promise in various therapeutic areas, including oncology, immunology, and neurology. N-(2,5-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine, with its unique structural configuration, has been investigated for its potential applications in these fields. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and pathways implicated in disease progression.
The synthesis of N-(2,5-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the 2,5-dimethylphenyl group typically involves Friedel-Crafts alkylation or acylation reactions, while the attachment of the 2-methoxyethyl side chain often requires nucleophilic substitution or etherification techniques. Advanced synthetic methodologies, such as catalytic hydrogenation and protecting group strategies, are employed to ensure high yield and purity.
The pharmacological evaluation of N-(2,5-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine has revealed several promising characteristics. In vitro studies have demonstrated its ability to interact with specific enzymes and receptors, leading to potential therapeutic effects. For instance, this compound has shown inhibitory activity against certain kinases and phosphodiesterases, which are key targets in cancer therapy. Additionally, its interaction with immune-related receptors suggests potential applications in modulating immune responses.
The biological activity of N-(2,5-dimethylphenyl)-9-(2-methoxyethyl)-
6H-purin-amine is further enhanced by its structural flexibility. The presence of both hydrophobic and hydrophilic regions allows it to penetrate cellular membranes effectively while maintaining solubility in biological fluids. This balance is crucial for achieving optimal pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Ongoing research is focused on optimizing the synthesis and pharmacological profile of N-(
)
). Advances in computational chemistry and molecular modeling are being leveraged to predict and enhance the biological activity of this compound. By understanding the structure-activity relationships (SAR) of purine derivatives like this one, scientists can design more effective therapeutic agents with improved efficacy and reduced side effects.
The development of novel pharmaceuticals often involves rigorous testing to ensure safety and efficacy before clinical trials can begin. N-(
)
is no exception to this process. Preclinical studies are being conducted to evaluate its toxicity profile
), pharmacokinetic behavior
), and potential interactions with other drugs.
). These studies are essential for determining appropriate dosages
), administration routes
), and long-term effects before moving into human trials.
The potential applications of N-(
)
are vast due to its versatile biological interactions.
In oncology
), for example
), it may serve as a lead compound for developing new antitumor agents that target specific cancer pathways.
In immunology
), it could be used to modulate immune responses in autoimmune diseases or enhance vaccine efficacy.
In neurology
), it may offer insights into treating neurodegenerative disorders by interacting with neuronal receptors.
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